N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of 4-methoxyindole with an appropriate acylating agent, followed by coupling with 1H-indole-4-ylamine. The reaction conditions may include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions could potentially reduce any carbonyl groups present in the structure.
Substitution: The indole rings may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the indole rings.
Scientific Research Applications
N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: May be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various receptors, enzymes, or proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the indole rings, which may confer distinct biological activities or chemical reactivity compared to other indole derivatives.
Biological Activity
N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide, also known by its compound ID Y044-2238, is a synthetic compound with notable biological properties. This article explores its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
The compound has the following molecular specifications:
Property | Value |
---|---|
Molecular Weight | 319.36 g/mol |
Molecular Formula | C19H17N3O2 |
LogP | 2.9728 |
LogD | 2.9727 |
Polar Surface Area | 41.941 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 |
InChI Key | UPWDKIQMMBMBLA-UHFFFAOYSA-N |
The compound's structure includes two indole rings, contributing to its potential biological activities, particularly in cancer research and neuropharmacology .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on indolyl-pyridinyl-propenones has shown that certain derivatives can induce methuosis, a form of non-apoptotic cell death characterized by vacuole accumulation within cells. This mechanism is critical for targeting glioblastoma (GBM) cells effectively .
In vitro studies demonstrated that specific analogs of indole compounds can disrupt microtubule polymerization, leading to increased cytotoxicity against cancer cells. The effects were observed at concentrations as low as 0.1 μM for the most potent derivatives . This suggests that this compound may share similar mechanisms of action.
Neuropharmacological Effects
Indole derivatives have also been investigated for their neuropharmacological effects. The structural similarity of this compound to other indole-based compounds suggests potential activity in modulating neurotransmitter systems, particularly serotonin receptors. Such activity could make it a candidate for further studies in treating neurodegenerative diseases or mood disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activities of indole-based compounds:
- Induction of Methuosis : A study on various indolyl derivatives revealed that specific substitutions could enhance the induction of methuosis in GBM cells, indicating the potential of these compounds as therapeutic agents against aggressive tumors .
- Microtubule Disruption : Research showed that certain indole derivatives could significantly disrupt microtubule dynamics, leading to cell cycle arrest and increased apoptosis in cancer cell lines . This mechanism underlines the importance of structural modifications in enhancing biological activity.
- Neuroprotective Potential : Indoles have been explored for their neuroprotective properties, with some derivatives showing promise in protecting neuronal cells from oxidative stress and apoptosis .
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-(4-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-24-18-7-3-6-17-14(18)9-11-22(17)12-19(23)21-16-5-2-4-15-13(16)8-10-20-15/h2-11,20H,12H2,1H3,(H,21,23) |
InChI Key |
UPWDKIQMMBMBLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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